
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is a synthetic compound that belongs to the class of peptides It is composed of three amino acids: N-acetyl-L-phenylalanine, N-methyl-L-proline, and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide typically involves the coupling of N-acetyl-L-phenylalanine with N-methyl-L-proline. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced peptide fragments.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Methyl-L-proline: A methylated derivative of L-proline, used in the synthesis of cyclic peptides.
N-Acetyl-L-phenylalanyl-N-methyl-L-alanine: A similar peptide with alanine instead of proline.
Uniqueness
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of both acetyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
63192-99-4 |
|---|---|
Formule moléculaire |
C17H23N3O3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-acetamido-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)19-14(11-13-7-4-3-5-8-13)17(23)20-10-6-9-15(20)16(22)18-2/h3-5,7-8,14-15H,6,9-11H2,1-2H3,(H,18,22)(H,19,21)/t14-,15-/m0/s1 |
Clé InChI |
UMHLLSMFIJNVCD-GJZGRUSLSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


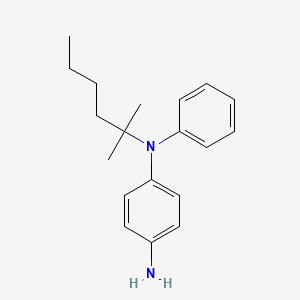
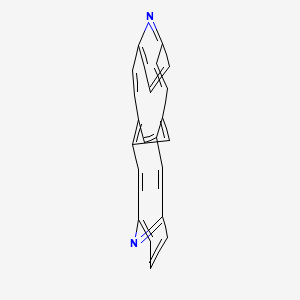
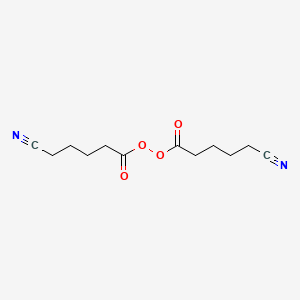
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)



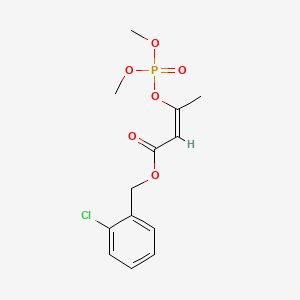


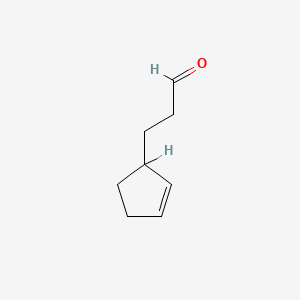
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
